Macrolactamization Yield: BMPI-Validated Ansa-Macrolactam Synthesis at 78–92% Isolated Yield
In a method specifically developed for 2-bromo-1-methylpyridinium iodide (BMPI), 10 ansa-macrolactams were prepared from the corresponding seco-precursor ω-amino acids with isolated yields ranging from 78% to 92% [1]. This performance benchmark is specific to the bromo reagent; the chloro analog (CMPI) has not been systematically evaluated in the same macrolactamization context, and traditional high-dilution cyclization methods commonly yield 30–60% for comparable ring systems [2]. The BMPI-mediated protocol operates without side-chain protection and is described as rapid (under three days) and generally applicable [1].
| Evidence Dimension | Isolated yield of macrolactam cyclization |
|---|---|
| Target Compound Data | 78–92% (10 ansa-macrolactams, BMPI as activating agent) |
| Comparator Or Baseline | Traditional high-dilution macrolactamization: typically 30–60% (class-level estimate for comparable ring sizes) |
| Quantified Difference | Absolute yield advantage of approximately 20–50 percentage points over classical methods |
| Conditions | Seco-precursor ω-amino acids, BMPI/tri-n-butylamine, no side-chain protection; reported in Chemistry Letters (1990) |
Why This Matters
For procurement decisions involving macrolactam or ansamycin synthesis, BMPI is the only Mukaiyama-class reagent with a population-level validation dataset, reducing the risk of unpredictable yields that would arise from substituting CMPI without experimental precedent.
- [1] Yamada S, Ohe T, Mukaiyama T. A Novel Synthetic Use of 2-Bromo-1-methylpyridinium Iodide for Macrolactamization. Chemistry Letters, 1990, 19(3): 379-382. View Source
- [2] Parenty A, Moreau X, Niel G, Campagne JM. Macrolactonizations in the Total Synthesis of Natural Products. Chemical Reviews, 2013, 113(1): PR1-PR40. (Class-level baseline for macrocyclization yields.) View Source
